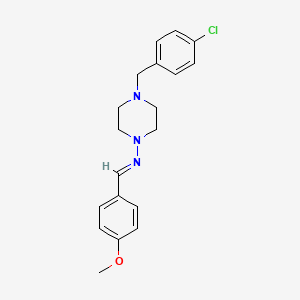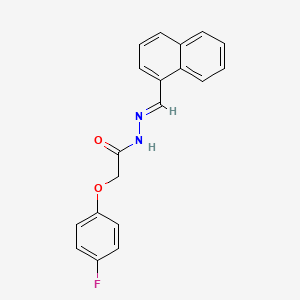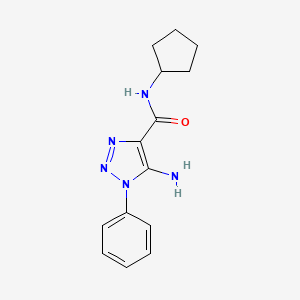
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. It was first synthesized in 1998 by Pfizer Inc. and was approved by the US FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea exerts its antitumor effects by inhibiting the activity of multiple tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and angiogenesis. By blocking these pathways, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea can inhibit tumor growth, reduce tumor vascularization, and induce tumor cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of tumor vascularization, induction of tumor cell death, and modulation of immune function. It has also been shown to have potential cardiotoxicity and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is its broad-spectrum activity against multiple tyrosine kinases, which makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea and related compounds. These include:
1. Development of new analogs with improved potency and specificity.
2. Investigation of the molecular mechanisms underlying its cardiotoxicity and neurotoxicity.
3. Exploration of its potential use in combination with other anticancer agents.
4. Investigation of its potential use in other types of cancer, such as breast cancer and lung cancer.
5. Development of new methods for delivering N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea to tumors, such as targeted nanoparticles or liposomes.
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Its broad-spectrum activity against multiple tyrosine kinases makes it a potentially useful tool for studying various signaling pathways involved in tumor growth and angiogenesis. However, its potency and specificity can also be a limitation, and further research is needed to explore its potential use in combination with other anticancer agents and in other types of cancer.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves a series of chemical reactions starting from 4-chloro-3-nitrobenzoic acid and 3-methylpyridine-2-amine. The key steps in the synthesis include the reduction of the nitro group, the formation of the thiourea linkage, and the chloro-fluoro substitution on the phenyl ring. The final product is obtained in high yield and purity through a series of purification steps.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and others. It has been shown to inhibit the activity of multiple tyrosine kinases, including VEGFR, PDGFR, c-KIT, and FLT3, which are involved in tumor growth, angiogenesis, and metastasis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)


![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)

![3-chloro-6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5535416.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)